Tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate, also known as Boc-AMP, is an important chemical compound in the field of pharmaceutical research. It is a derivative of pyrrolidine, which is a five-membered heterocyclic compound containing a nitrogen atom. Boc-AMP is widely used in the synthesis of peptides and other bioactive molecules due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate is related to its chemical properties. It is a highly reactive compound that can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines and alcohols. This property makes it useful for the synthesis of peptides and other bioactive molecules.
Biochemical and Physiological Effects:
This compound does not have any significant biochemical or physiological effects on its own. It is a synthetic compound that is used primarily in the laboratory for the synthesis of peptides and other bioactive molecules.
Advantages and Limitations for Lab Experiments
The main advantage of using Tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate in lab experiments is its high reactivity and versatility. It can be used to synthesize a wide variety of peptides and other bioactive molecules. However, one limitation of using this compound is its high cost, which can be a barrier to its widespread use.
Future Directions
There are several future directions for the use of Tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate in scientific research. One area of interest is the development of new methods for the synthesis of peptides and other bioactive molecules using this compound. Another area of interest is the use of this compound in the synthesis of new drugs and other therapeutics. Additionally, there is ongoing research into the development of new chemical reactions and techniques that can be used with this compound to improve the efficiency and effectiveness of peptide synthesis.
Synthesis Methods
The synthesis of Tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate is a complex process that involves several steps. The starting material for the synthesis is tert-butyl 2-oxo-1-pyrrolidinecarboxylate, which is reacted with trifluoromethanesulfonic anhydride and dimethylamine to form tert-butyl 2-(dimethylamino)-2-(trifluoromethyl)pyrrolidine-1-carboxylate. This intermediate is then treated with Boc anhydride to yield this compound.
Scientific Research Applications
Tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate is widely used in scientific research for the synthesis of peptides and other bioactive molecules. It is a key intermediate in the solid-phase synthesis of peptides, which is a widely used method for the production of peptides in the laboratory. This compound is also used in the synthesis of other bioactive molecules, such as nucleotides and amino acids.
properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-6-4-5-10(16,7-15)11(12,13)14/h4-7,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUITAFSDWVMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1893669-47-0 |
Source
|
Record name | tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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